molecular formula C12H8ClNO3 B6368422 MFCD18312428 CAS No. 1261982-21-1

MFCD18312428

Cat. No.: B6368422
CAS No.: 1261982-21-1
M. Wt: 249.65 g/mol
InChI Key: LZIQJDRVIDFYNT-UHFFFAOYSA-N
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Description

Based on analogous MDL-classified compounds (e.g., CAS 1046861-20-4, CAS 1022150-11-3), it likely belongs to the boronic acid or heterocyclic aromatic family, characterized by halogen substituents (e.g., bromine, chlorine) and functional groups such as boronic acid (-B(OH)₂) or imidazole derivatives . Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science due to their stability and reactivity .

Key inferred properties (derived from structurally similar compounds):

  • Molecular formula: Likely C₆H₅BBrClO₂ or C₂₇H₃₀N₆O₃ (based on MDL analogs) .
  • Molecular weight: ~235–486 g/mol.
  • Bioactivity: Potential BBB permeability (if boronic acid-derived) or enzyme inhibition (if nitrogen-rich) .
  • Synthetic route: May involve palladium-catalyzed coupling or condensation reactions in polar aprotic solvents like THF or DMF .

Properties

IUPAC Name

2-chloro-5-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-5-4-7(6-8(9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIQJDRVIDFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683130
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-21-1
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312428” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of “this compound” often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include purification steps such as crystallization, distillation, or chromatography to achieve the required quality for commercial use.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

“MFCD18312428” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18312428” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on MFCD18312428 and two structurally/functionally analogous compounds: CAS 1046861-20-4 (boronic acid derivative) and CAS 1022150-11-3 (nitrogen-containing heterocycle).

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) CAS 1046861-20-4 CAS 1022150-11-3
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃
Molecular Weight (g/mol) ~235 235.27 486.57
LogP (Partition Coeff.) ~2.15 (XLOGP3) 2.15 (XLOGP3) 3.8–4.2 (estimated)
Solubility (mg/mL) ~0.24 0.24 <0.1 (low, due to lipophilicity)
Bioavailability Score 0.55 0.55 0.30
Key Functional Groups Boronic acid, halogens Boronic acid, Br, Cl Imidazole, amide, ether

Research Findings and Discussion

Structural Similarities and Divergences

  • Halogen vs. Nitrogen Substituents : CAS 1046861-20-4 and this compound (boronic acids) exhibit higher solubility in polar solvents (0.24 mg/mL) compared to CAS 1022150-11-3, which is hindered by its lipophilic N-heterocyclic structure .
  • LogP Trends : Boronic acid derivatives (LogP ~2.15) are more hydrophilic than nitrogen-rich analogs (LogP >3.8), impacting their pharmacokinetic profiles .

Functional Performance

  • Reactivity : Boronic acids (this compound and CAS 1046861-20-4) show superior efficiency in cross-coupling reactions due to their stable yet reactive boron-oxygen bonds, whereas CAS 1022150-11-3’s amide groups favor hydrogen bonding in drug-target interactions .
  • Toxicity Alerts : CAS 1022150-11-3 carries higher hazard warnings (H302, H315) due to its nitro and aromatic amine groups, whereas boronic acids generally exhibit fewer acute toxicity risks .

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